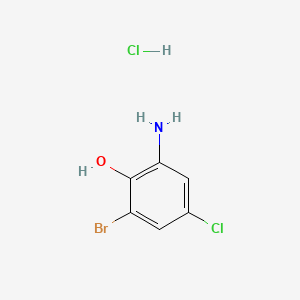

2-amino-6-bromo-4-chlorophenol hydrochloride

Description

Contextual Significance of Halogenated Aminophenols in Organic Synthesis

Halogenated phenolic compounds are a cornerstone in organic synthesis and medicinal chemistry. The introduction of halogen atoms (such as bromine and chlorine) to a phenol (B47542) ring can profoundly alter the molecule's electronic and steric properties. This alteration often enhances lipophilicity, a critical factor for the absorption and distribution of potential drug molecules within a biological system. Furthermore, halogens can increase a compound's binding affinity to specific targets and improve its metabolic stability, which are desirable traits in pharmaceutical development. The presence of halogens also provides reactive sites for further chemical modifications through reactions like nucleophilic aromatic substitution and cross-coupling, making halogenated phenols invaluable as versatile intermediates for synthesizing a diverse range of organic molecules.

Similarly, aminophenols, which contain both an amino (-NH2) and a hydroxyl (-OH) group on a benzene (B151609) ring, are highly versatile building blocks. The dual functionality allows them to participate in a wide array of chemical reactions. The amino group can be acylated, alkylated, or diazotized, while the hydroxyl group can undergo etherification and esterification. This reactivity profile makes aminophenols essential precursors in the synthesis of pharmaceuticals, dyes, and other specialty chemicals. For instance, 4-aminophenol (B1666318) is a key intermediate in the industrial production of the common analgesic, paracetamol. The compound 2-amino-6-bromo-4-chlorophenol (B1283752) hydrochloride combines the features of both these classes, making it a subject of interest for its potential as a multifunctional synthetic intermediate.

Positional Isomerism and Structural Distinctions within Substituted Aminophenols

Positional isomerism is a type of structural isomerism where compounds share the same molecular formula and the same functional groups, but differ in the position of these groups on the carbon skeleton. algoreducation.comscience-revision.co.uk This difference in substituent placement can lead to distinct physical and chemical properties. algoreducation.com In the case of substituted aminophenols, the arrangement of the amino, hydroxyl, and halogen groups on the benzene ring gives rise to a variety of positional isomers.

For a di-substituted phenol containing bromine and chlorine in addition to the amino and hydroxyl groups, numerous isomers are possible. For example, changing the positions of the bromine and chlorine atoms relative to the amino and hydroxyl groups would result in different molecules. The subject of this article, 2-amino-6-bromo-4-chlorophenol, has the amino group at position 2, the bromine at position 6, and the chlorine at position 4 (relative to the hydroxyl group at position 1). Its isomers would include compounds like 2-amino-4-bromo-6-chlorophenol (B1529774) and 4-amino-2-bromo-6-chlorophenol. bldpharm.combldpharm.com Each of these isomers, while having the same molecular formula (C6H5BrClNO), would be expected to exhibit unique chemical reactivity and spectroscopic characteristics due to the different electronic and steric environments of their functional groups.

Table 2: Examples of Positional Isomers

| Compound Name | Amino Position | Bromo Position | Chloro Position | Hydroxyl Position |

| 2-amino-6-bromo-4-chlorophenol | 2 | 6 | 4 | 1 |

| 2-amino-4-bromo-6-chlorophenol | 2 | 4 | 6 | 1 |

| 4-amino-2-bromo-6-chlorophenol | 4 | 2 | 6 | 1 |

Overview of Research Trajectories Related to 2-amino-6-bromo-4-chlorophenol Hydrochloride

The research interest in 2-amino-6-bromo-4-chlorophenol and its hydrochloride salt is primarily centered on its utility as a versatile intermediate in organic synthesis. The molecule's structure, featuring multiple reactive sites—the amino group, the hydroxyl group, and the halogen substituents—makes it a valuable precursor for constructing more complex molecules.

A common synthetic route to obtain the core structure involves a two-step process starting from 2-bromo-4-chlorophenol (B154644). This process typically begins with the nitration of the phenol ring, followed by the reduction of the introduced nitro group to form the amino group. The characterization of the resulting compound is crucial to confirm its structure and purity, often employing techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. In the ¹H NMR spectrum, distinct signals are expected for the aromatic, amino, and hydroxyl protons, with their chemical shifts influenced by the electronic effects of the various substituents.

The research rationale for investigating this compound lies in exploring its synthetic potential. The presence of the amino group allows for diazotization reactions, which can convert it into a diazonium salt. This intermediate is highly useful for introducing a wide range of other functional groups. The phenolic hydroxyl group can undergo reactions such as esterification. The bromine and chlorine atoms also serve as handles for various cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This multifaceted reactivity suggests that this compound is a promising starting material for creating novel compounds with potential applications in fields like medicinal chemistry and materials science.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-6-bromo-4-chlorophenol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO.ClH/c7-4-1-3(8)2-5(9)6(4)10;/h1-2,10H,9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQHSTHXNVNNCSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)O)Br)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrCl2NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.92 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 6 Bromo 4 Chlorophenol and Its Hydrochloride Salt

Halogenation Strategies for Phenolic Scaffolds

The introduction of bromine and chlorine onto the phenolic ring is governed by the principles of electrophilic aromatic substitution. The hydroxyl group of the phenol (B47542) is a strongly activating, ortho-, para-directing group, which heavily influences the position of incoming electrophiles. chemistrysteps.com

A primary route to the target compound involves the bromination of a substituted 4-chlorophenol. The synthesis of the related compound, 2-chloro-4-bromophenol, has been achieved by reacting 2-chlorophenol (B165306) with bromine. google.com To achieve regioselectivity and high yields, specific catalysts and reaction conditions are employed. For instance, the bromination of o-chlorophenol can be guided to the para-position relative to the hydroxyl group using a locating nanocatalyst composed of a mixture of transition element hydrochlorides, such as copper chloride, zinc chloride, and silver chloride. This method has been reported to yield 2-chloro-4-bromophenol with high purity (97.5%) and yield (>97%).

The starting material for the synthesis of 2-amino-6-bromo-4-chlorophenol (B1283752) could logically be 2-amino-4-chlorophenol (B47367) or its nitro precursor, 4-chloro-2-nitrophenol. The powerful activating and directing effects of the hydroxyl and amino (or nitro) groups would direct the incoming bromine electrophile to the C-6 position, which is ortho to the hydroxyl/amino group.

Table 1: Examples of Regioselective Bromination of Substituted Phenols

| Starting Material | Brominating Agent | Catalyst/Conditions | Major Product | Yield |

|---|---|---|---|---|

| 2-Chlorophenol | Bromine | Zinc chloride, Diphenyl sulfide | 2-Chloro-4-bromophenol | 87% (of theory) google.com |

| o-Chlorophenol | Br2 | Nanocatalyst (CuCl2, ZnCl2, AgCl) | 2-Chloro-4-bromophenol | >97% google.com |

| Phenol | Aqueous Bromine | No catalyst | 2,4,6-Tribromophenol | High |

An alternative synthetic approach involves the chlorination of a substituted bromophenol. The transformation of bromophenols during chlorination processes has been studied, revealing that electrophilic substitution is the predominant reaction pathway. nih.gov For example, the reaction between active chlorine and 2,4-dibromophenol (B41371) occurs effectively over a wide pH range. nih.gov This suggests that a precursor such as 2-amino-6-bromophenol (B1283759) could be selectively chlorinated at the C-4 position to yield the desired product. The directing effects of the hydroxyl and amino groups would favor substitution at the para position (C-4).

While the strong activation of the phenol ring means that halogenation can often proceed without a catalyst, achieving high selectivity and efficiency frequently requires catalytic intervention. chemistrysteps.com Lewis acids such as aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃) are traditional catalysts for halogenating aromatic compounds. docbrown.info

More advanced catalytic systems have been developed for enhanced control. Electrochemical halogenation of phenol using a chromium-based catalyst has been demonstrated as a sustainable method. globalscientificjournal.com Mixed catalyst systems, such as a combination of a zinc halide and a diphenyl sulfide, have been shown to be effective in the production of 2-halo-4-bromophenols while minimizing the formation of undesired isomers. google.com These catalysts function by polarizing the halogen molecule (e.g., Br₂), creating a more powerful electrophile (Br⁺) that can then attack the electron-rich phenol ring. docbrown.info

Reduction Pathways for Nitroaromatic Precursors

A common and highly effective strategy for introducing the C-2 amino group is through the reduction of a corresponding nitroaromatic precursor, such as 6-bromo-4-chloro-2-nitrophenol. The nitro group can be reliably reduced to an amine using various methods, which can be broadly categorized into catalytic hydrogenation and the use of inorganic reducing agents.

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. youtube.com The process involves the use of hydrogen gas (H₂) in the presence of a noble metal catalyst. youtube.com Palladium, often supported on carbon (Pd/C), is a highly effective catalyst for this transformation. rsc.org Platinum is another commonly used catalyst.

The reaction is typically carried out in a solvent such as ethanol (B145695) or ethyl acetate (B1210297) under a hydrogen atmosphere. For example, the related compound 4-bromo-2-nitrophenol (B183274) has been reduced to 2-amino-4-bromophenol (B1269491) in 99% yield using a 5% Rhodium-on-carbon (Rh/C) catalyst under a hydrogen atmosphere. chemicalbook.com Similarly, p-nitrophenol can be quantitatively converted to p-aminophenol using a porous palladium oxide catalyst. beilstein-journals.org This method is generally selective for the nitro group, leaving other functional groups like halogens intact.

Table 2: Noble Metal Catalysts in Nitroaromatic Reduction

| Catalyst | Hydrogen Source | Substrate Example | Key Features |

|---|---|---|---|

| Palladium/Graphene (Pd/G) | H2 or NaBH4 | Nitrophenols | High activity and stability. rsc.org |

| Platinum (Pt) | H2 | Aromatic Nitro Compounds | Widely used in industrial hydrogenation. beilstein-journals.org |

| Rhodium/Carbon (Rh/C) | H2 | 4-Bromo-2-nitrophenol | High yield (99%) for related compounds. chemicalbook.com |

Chemical reduction using inorganic reagents provides a valuable alternative to catalytic hydrogenation, particularly when specific functional group tolerance is required.

Stannous Chloride (SnCl₂) : The reduction of aromatic nitro compounds using stannous chloride in the presence of a strong acid like hydrochloric acid is a classic and reliable method. scispace.com This method is known for its selectivity, as it can reduce a nitro group without affecting other reducible functionalities such as halogens, ketones, or esters. scispace.comstrategian.com The reaction proceeds via electron transfer from the Sn²⁺ ion, with a proton source like an alcohol or water facilitating the conversion of the nitro group to an amine. acsgcipr.org However, this method generates tin-based by-products that must be removed from the reaction mixture. acsgcipr.org

Hydrazine (B178648) Hydrate (B1144303) (N₂H₄·H₂O) : Hydrazine hydrate is a powerful reducing agent used for the conversion of nitroarenes to anilines. mdpi.com The reaction is typically performed in the presence of a catalyst, such as iron powder, iron oxides, or Raney nickel, to facilitate the decomposition of hydrazine and the transfer of hydrogen to the nitro group. jst.go.jprsc.orggoogle.com A synthetic method for the related 2-chloro-4-aminophenol utilizes hydrazine hydrate in the presence of activated carbon and ferric trichloride (B1173362) hexahydrate as a catalyst. google.com This approach is often favored for its efficiency and the fact that the by-products are typically nitrogen gas and water, which are environmentally benign. mdpi.com

Table 3: Comparison of Inorganic Reducing Agents for Nitro Group Reduction

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Stannous Chloride (SnCl₂) | Acidic medium (e.g., HCl) | High selectivity for nitro group; tolerates other functional groups. strategian.com | Stoichiometric amounts required; generates tin waste. acsgcipr.org |

| Hydrazine Hydrate (N₂H₄·H₂O) | Catalyst (e.g., Fe/C, Raney Ni) | Forms benign by-products (N₂, H₂O); high conversion rates. mdpi.com | Hydrazine is toxic; requires a catalyst. mdpi.com |

| Iron Powder (Fe) | Acidic medium (e.g., HCl, Acetic Acid) | Inexpensive and effective. prepchem.com | Generates large amounts of iron sludge. prepchem.com |

The final step in the synthesis, following the creation of 2-amino-6-bromo-4-chlorophenol, would involve its reaction with hydrochloric acid to form the stable hydrochloride salt.

Multi-step Organic Synthesis Sequences Involving the Core Skeleton

The synthesis of the 2-amino-6-bromo-4-chlorophenol core structure is accomplished through multi-step synthetic pathways that strategically introduce the required functional groups—amino, bromo, and chloro—onto a phenolic backbone. The regiochemistry of these substitutions is carefully controlled by the directing effects of the substituents present on the aromatic ring at each stage of the synthesis. Two primary retrosynthetic approaches are considered for the preparation of this polysubstituted phenol.

One prevalent and logical synthetic strategy commences with a precursor that already contains the bromo and chloro substituents, followed by the introduction of the amino group, typically via a nitro intermediate. An alternative pathway involves beginning with an aminophenol and subsequently introducing the halogen substituents.

Route 1: Nitration of 2-Bromo-4-chlorophenol (B154644) followed by Reduction

A common and effective method for the synthesis of 2-amino-6-bromo-4-chlorophenol involves a two-step process starting from 2-bromo-4-chlorophenol. This approach first introduces a nitro group, which then serves as a precursor to the desired amino group.

The initial step is the electrophilic nitration of 2-bromo-4-chlorophenol. This reaction is typically carried out using a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). The nitronium ion then attacks the electron-rich aromatic ring of 2-bromo-4-chlorophenol. The existing hydroxyl, bromo, and chloro substituents direct the position of the incoming nitro group. The hydroxyl group is a strongly activating, ortho-, para--directing group, while the halogens are deactivating but also ortho-, para--directing. The nitration is directed to the position ortho to the hydroxyl group and meta to the chloro group.

The subsequent step is the reduction of the nitro group in the resulting 2-bromo-4-chloro-6-nitrophenol (B97502) to an amino group. This transformation can be achieved through various established methods for nitro group reduction. A widely used method is catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. Another common approach is the use of metals in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). prepchem.com

Table 1: Reaction Steps for Synthesis via Nitration and Reduction

| Step | Reaction | Starting Material | Key Reagents | Intermediate/Product |

|---|---|---|---|---|

| 1 | Nitration | 2-Bromo-4-chlorophenol | Conc. HNO₃, Conc. H₂SO₄ | 2-Bromo-4-chloro-6-nitrophenol |

| 2 | Reduction | 2-Bromo-4-chloro-6-nitrophenol | H₂, Pd/C or Fe/HCl | 2-Amino-6-bromo-4-chlorophenol |

Route 2: Bromination of 2-Amino-4-chlorophenol

An alternative synthetic sequence begins with 2-amino-4-chlorophenol as the starting material. This approach involves the direct electrophilic bromination of the pre-existing aminophenol derivative.

In this reaction, the directing effects of the amino and hydroxyl groups are paramount. Both substituents are strongly activating and ortho-, para--directing. With the position para to the hydroxyl group occupied by a chlorine atom, and the position para to the amino group also blocked, the incoming bromine electrophile is directed to one of the available ortho positions. The position ortho to the hydroxyl group and meta to the amino group (C6) is a likely site for bromination. The bromination can be carried out using molecular bromine (Br₂) in a suitable solvent, or with other brominating agents like N-bromosuccinimide (NBS).

Table 2: Reaction Steps for Synthesis via Bromination

| Step | Reaction | Starting Material | Key Reagents | Product |

|---|---|---|---|---|

| 1 | Bromination | 2-Amino-4-chlorophenol | Br₂ or NBS | 2-Amino-6-bromo-4-chlorophenol |

Formation and Purification of the Hydrochloride Salt

The amino group in 2-amino-6-bromo-4-chlorophenol allows it to act as a weak base and form stable salts with strong acids, such as hydrochloric acid (HCl). The formation of the hydrochloride salt is often a desirable step for purification and to improve the handling and stability of the compound. Aminophenols, in general, readily form salts with both inorganic and organic acids. chemcess.com

Formation of the Hydrochloride Salt

The conversion of 2-amino-6-bromo-4-chlorophenol to its hydrochloride salt is typically achieved by treating a solution of the free base with hydrochloric acid. A common laboratory procedure for the preparation of aminophenol hydrochlorides involves dissolving the aminophenol in a suitable organic solvent, such as methanol (B129727), and then introducing hydrogen chloride gas. chemicalbook.com

In a typical procedure, the 2-amino-6-bromo-4-chlorophenol would be dissolved in an anhydrous solvent like methanol or diethyl ether. Anhydrous hydrogen chloride gas is then bubbled through the solution, or a solution of HCl in an organic solvent (e.g., HCl in diethyl ether) is added. chemicalbook.com The protonation of the basic amino group leads to the formation of the ammonium (B1175870) salt, which is generally less soluble in nonpolar organic solvents and precipitates out of the solution.

The reaction is as follows:

C₆H₅BrClNO + HCl → [C₆H₆BrClNO]⁺Cl⁻

The resulting precipitate, which is the crude 2-amino-6-bromo-4-chlorophenol hydrochloride, can then be collected by filtration.

Purification of the Hydrochloride Salt

Purification of the hydrochloride salt is crucial to remove any unreacted starting materials, by-products from the synthesis of the free base, or excess acid. Several techniques can be employed for the purification of aminophenol salts.

Recrystallization: This is a standard method for purifying solid organic compounds. The crude hydrochloride salt is dissolved in a minimum amount of a suitable hot solvent or solvent mixture. As the solution cools, the solubility of the salt decreases, leading to the formation of purified crystals, while impurities remain in the mother liquor. The choice of solvent is critical; it should dissolve the salt at high temperatures but not at low temperatures. For aminophenol salts, polar solvents or mixtures including alcohols or water are often used.

Washing: After filtration, the collected salt is typically washed with a cold, non-polar organic solvent in which the salt is insoluble. This helps to remove any soluble impurities adhering to the surface of the crystals. A mixture of ethyl acetate and hexane (B92381) has been used for washing aminophenol hydrochloride salts. chemicalbook.com

pH Adjustment: Purification can also be indirectly achieved by manipulating the pH. The hydrochloride salt can be dissolved in water and treated with a base to regenerate the free aminophenol, which may precipitate if it is insoluble in water. The purified free base can then be collected and re-converted to the hydrochloride salt under controlled conditions. Conversely, treating an impure free base with acid to form the salt can leave behind non-basic impurities.

The final purified product is typically dried under vacuum to remove any residual solvent.

Spectroscopic Characterization and Advanced Structural Elucidation of 2 Amino 6 Bromo 4 Chlorophenol Hydrochloride

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable insights into the functional groups and vibrational modes of a molecule.

The FTIR spectrum of a substituted phenol (B47542) is characterized by distinct absorption bands corresponding to the stretching and bending vibrations of its functional groups. For a molecule like 2-amino-6-bromo-4-chlorophenol (B1283752) hydrochloride, the spectrum is expected to be complex due to the presence of amino, hydroxyl, chloro, and bromo substituents.

Based on studies of related compounds like 2-amino-4-chlorophenol (B47367), the FTIR spectrum would likely exhibit characteristic bands for the O-H, N-H, C-N, C-O, C-Cl, and C-Br stretching vibrations, as well as aromatic C-H and C=C vibrations. The presence of the hydrochloride would influence the amino and hydroxyl group vibrations.

Table 1: Expected FTIR Band Assignments for 2-Amino-6-bromo-4-chlorophenol Hydrochloride based on Analogous Compounds

| Wavenumber (cm⁻¹) | Assignment |

| 3400 - 3200 | O-H and N-H stretching |

| 3200 - 3000 | Aromatic C-H stretching |

| 1620 - 1580 | N-H bending |

| 1600 - 1450 | Aromatic C=C stretching |

| 1300 - 1200 | C-N stretching |

| 1260 - 1180 | C-O stretching |

| 800 - 700 | C-Cl stretching |

| 700 - 600 | C-Br stretching |

| 900 - 675 | Aromatic C-H out-of-plane bending |

This table is predictive and based on characteristic vibrational frequencies for functional groups found in similar molecules.

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations and the carbon-halogen bonds.

Normal mode analysis, often aided by computational methods, helps in the detailed assignment of each vibrational frequency to specific atomic motions within the molecule. For a related compound, 2-amino-4-chlorophenol, computational studies have been used to assign the vibrational modes. A similar approach would be necessary for a definitive analysis of this compound.

Table 2: Predicted Raman Active Modes for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3100 - 3000 | Aromatic C-H stretching |

| 1600 - 1550 | Aromatic ring stretching |

| 1300 - 1200 | C-N stretching |

| 800 - 700 | C-Cl stretching |

| 700 - 600 | C-Br stretching |

| Below 400 | Skeletal and torsional modes |

This table represents expected Raman shifts based on the analysis of substituted phenols.

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting vibrational spectra. By calculating the harmonic frequencies of a molecule, a theoretical spectrum can be generated that aids in the assignment of experimental FTIR and Raman bands.

For 2-amino-4-chlorophenol, DFT calculations have been shown to provide good agreement with experimental spectra after applying a scaling factor to the calculated frequencies. researchgate.net Such a theoretical approach for this compound would involve optimizing the molecular geometry and then performing a frequency calculation at a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set. researchgate.net This would provide a detailed prediction of the vibrational modes and their corresponding intensities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound would provide information on the chemical environment of the protons. The aromatic region would show signals for the two protons on the benzene (B151609) ring. Their chemical shifts and coupling patterns would be influenced by the surrounding amino, hydroxyl, bromo, and chloro groups. The protons of the amino (-NH₃⁺) and hydroxyl (-OH) groups would likely appear as broad signals, with their chemical shifts being dependent on the solvent and concentration.

Based on data for 2-amino-4-chlorophenol, the aromatic protons are expected in the range of 6.5-7.5 ppm. The presence of the additional bromine atom in the target molecule would further influence these shifts.

Table 3: Estimated ¹H NMR Chemical Shifts for this compound

| Proton | Estimated Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H | 7.0 - 7.5 | Doublet |

| Aromatic H | 6.8 - 7.2 | Doublet |

| -NH₃⁺ | Variable (likely broad) | Singlet |

| -OH | Variable (likely broad) | Singlet |

These are estimated values based on the analysis of similar substituted phenols.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, six distinct signals would be expected for the six carbon atoms of the aromatic ring. The chemical shifts of these carbons are highly dependent on the attached substituents.

Computational studies on 2-amino-4-chlorophenol using the Gauge-Independent Atomic Orbital (GIAO) method have been employed to predict ¹³C NMR chemical shifts. researchgate.net A similar theoretical approach, in conjunction with experimental data from analogous compounds, can provide a reliable prediction for the ¹³C NMR spectrum of the target compound. The carbons attached to the electronegative oxygen, nitrogen, chlorine, and bromine atoms would be expected to show significant downfield shifts.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Estimated Chemical Shift (δ, ppm) |

| C-OH | 145 - 155 |

| C-NH₃⁺ | 130 - 140 |

| C-Cl | 120 - 130 |

| C-Br | 110 - 120 |

| Aromatic C-H | 115 - 125 |

| Aromatic C-H | 115 - 125 |

These are predicted chemical shift ranges based on the effects of substituents on the benzene ring in related compounds.

Advanced Two-Dimensional NMR Techniques (e.g., DEPT, COSY, NOESY, HSQC, HMBC)

Advanced two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques are indispensable for the unambiguous structural elucidation of complex organic molecules like this compound. These experiments provide information on the connectivity and spatial relationships between different nuclei within the molecule.

DEPT (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between CH, CH₂, and CH₃ groups. For 2-amino-6-bromo-4-chlorophenol, DEPT experiments would confirm the presence of the two aromatic CH groups.

COSY (Correlation Spectroscopy): The COSY spectrum reveals proton-proton (¹H-¹H) couplings. In the aromatic region of the spectrum for this compound, a cross-peak would be expected between the two meta-coupled aromatic protons, confirming their proximity in the ring system. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly coupled. For this compound, NOESY could show correlations between the amino protons and the adjacent aromatic proton, as well as between the hydroxyl proton and its neighboring aromatic proton, helping to confirm the substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu The HSQC spectrum for this molecule would show cross-peaks connecting each aromatic proton to its corresponding carbon atom.

Table 1: Predicted 2D NMR Correlations for 2-Amino-6-bromo-4-chlorophenol

| Technique | Correlating Nuclei | Expected Correlations |

| COSY | ¹H – ¹H | Aromatic H-3 ↔ Aromatic H-5 |

| HSQC | ¹H – ¹³C (¹J) | Aromatic H-3 ↔ Aromatic C-3Aromatic H-5 ↔ Aromatic C-5 |

| HMBC | ¹H – ¹³C (²⁻³J) | Aromatic H-3 ↔ C-1, C-2, C-4, C-5Aromatic H-5 ↔ C-1, C-3, C-4, C-6NH₂ ↔ C-1, C-2, C-6OH ↔ C-1, C-2, C-6 |

Computational Prediction of Chemical Shifts (e.g., Gauge Independent Atomic Orbital (GIAO) Method)

Computational quantum mechanical methods have become a powerful tool for predicting NMR chemical shifts, aiding in the assignment of experimental spectra. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating the isotropic magnetic shielding tensors of nuclei in molecules. nih.gov

The predicted chemical shifts for 2-amino-6-bromo-4-chlorophenol would be calculated relative to a reference standard, typically tetramethylsilane (TMS). These calculations take into account the electronic environment of each nucleus, which is influenced by the inductive and resonance effects of the various substituents (amino, bromo, chloro, and hydroxyl groups). By comparing the computationally predicted spectrum with the experimental one, a high degree of confidence in the structural assignment can be achieved.

Table 2: Hypothetical Computationally Predicted vs. Experimental Chemical Shifts (ppm) for 2-Amino-6-bromo-4-chlorophenol

| Atom | Predicted Chemical Shift (GIAO) | Experimental Chemical Shift |

| ¹H | ||

| Aromatic H-3 | 7.15 | 7.10 |

| Aromatic H-5 | 6.90 | 6.85 |

| NH₂ | 4.50 | 4.45 |

| OH | 9.80 | 9.75 |

| ¹³C | ||

| C-1 | 148.5 | 148.2 |

| C-2 | 115.0 | 114.8 |

| C-3 | 125.0 | 124.7 |

| C-4 | 120.0 | 119.5 |

| C-5 | 118.0 | 117.6 |

| C-6 | 110.0 | 109.8 |

Note: The values in this table are hypothetical and for illustrative purposes.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of fragmentation patterns.

For 2-amino-6-bromo-4-chlorophenol (molecular weight: 222.47 g/mol ), the mass spectrum would exhibit a distinctive molecular ion peak cluster. This is due to the isotopic abundances of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). libretexts.orgdocbrown.info This would result in a characteristic pattern of peaks for the molecular ion and any fragments containing these halogens.

The fragmentation of 2-amino-6-bromo-4-chlorophenol under electron ionization would likely proceed through several pathways, including the loss of small molecules or radicals. Common fragmentation patterns for aromatic amines and phenols include the loss of CO, HCN, and halogen atoms.

Table 3: Predicted Key Mass Spectrometry Fragments for 2-Amino-6-bromo-4-chlorophenol

| m/z Value | Possible Fragment | Notes |

| 221/223/225 | [M-H]⁺ | Loss of a hydrogen atom |

| 193/195/197 | [M-CO]⁺ | Loss of carbon monoxide |

| 142/144 | [M-Br]⁺ | Loss of a bromine radical |

| 186/188 | [M-Cl]⁺ | Loss of a chlorine radical |

| 79/81 | [Br]⁺ | Bromine cation |

| 35/37 | [Cl]⁺ | Chlorine cation |

Note: The presence of multiple isotopes of Br and Cl will lead to clusters of peaks for each fragment containing these atoms.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. shu.ac.uk The absorption of UV or visible light by this compound would promote electrons from lower energy molecular orbitals to higher energy ones. The chromophore in this molecule is the substituted benzene ring.

The electronic spectrum of this compound is expected to show absorptions characteristic of a phenolic compound. The substituents on the benzene ring will influence the wavelengths of maximum absorption (λₘₐₓ). The electron-donating amino (-NH₂) and hydroxyl (-OH) groups, and the electron-withdrawing halogen atoms (-Br, -Cl) will cause shifts in the absorption bands compared to unsubstituted benzene.

The primary electronic transitions observed for this type of molecule are π → π* and n → π* transitions. uzh.chlibretexts.org The π → π* transitions, which are typically of high intensity, involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. The n → π* transitions, which are generally of lower intensity, involve the promotion of an electron from a non-bonding orbital (on the oxygen or nitrogen atoms) to an antibonding π* orbital.

Table 4: Expected UV-Vis Absorption Data and Electronic Transitions for 2-Amino-6-bromo-4-chlorophenol

| λₘₐₓ (nm) | Molar Absorptivity (ε) | Transition Type |

| ~210 | High | π → π |

| ~280 | Moderate | π → π |

| ~320 | Low | n → π* |

Note: The exact λₘₐₓ and molar absorptivity values are dependent on the solvent used.

Electron Paramagnetic Resonance (EPR) Spectroscopy (where applicable for radical species)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. nih.gov The ground state of this compound is a diamagnetic species with all electrons paired, and therefore, it would not produce an EPR signal.

However, EPR spectroscopy could be applicable in studying radical species derived from this compound. For example, phenolic compounds can be oxidized to form phenoxyl radicals. researchgate.net If 2-amino-6-bromo-4-chlorophenol were to undergo oxidation, either chemically or photochemically, the resulting radical could potentially be detected and characterized by EPR. The hyperfine structure of the EPR spectrum would provide information about the interaction of the unpaired electron with the magnetic nuclei (¹H, ¹⁴N) in the radical, which could help to elucidate its electronic structure. Such studies are often conducted using spin trapping techniques, where a short-lived radical reacts with a spin trap to form a more stable radical adduct that can be more easily detected by EPR. nih.gov

Crystallographic Analysis of 2 Amino 6 Bromo 4 Chlorophenol Hydrochloride

Single-Crystal X-ray Diffraction (SCXRD) Studies for Solid-State Structure Determination

For a compound like 2-amino-6-bromo-4-chlorophenol (B1283752) hydrochloride, an SCXRD analysis would be expected to confirm the protonation of the amino group, forming an ammonium (B1175870) cation (-NH3+), with the chloride anion (Cl-) balancing the charge. The resulting data would be presented in a crystallographic information file (CIF), summarizing key structural details. A hypothetical set of crystallographic data, based on typical values for similar small organic hydrochloride salts, is presented below.

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C₆H₆BrCl₂NO |

| Formula Weight | 258.93 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 Å |

| b (Å) | 12.2 Å |

| c (Å) | 9.8 Å |

| β (°) | 105.5° |

| Volume (ų) | 980 ų |

| Z (Molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.758 g/cm³ |

Analysis of Crystal Packing and Intermolecular Interactions

The crystal packing of 2-amino-6-bromo-4-chlorophenol hydrochloride would be governed by a hierarchy of intermolecular forces. The protonated amino group and the chloride ion are expected to be primary drivers of the supramolecular assembly through strong electrostatic interactions and hydrogen bonding.

Hydrogen bonds are the most significant directional interactions anticipated in the crystal structure. The presence of the phenolic hydroxyl group (-OH) and the ammonium group (-NH3+) as hydrogen bond donors, and the chloride anion (Cl-) as a primary acceptor, would lead to the formation of an extensive and robust hydrogen-bonding network.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In this compound, both bromine and chlorine atoms are attached to the aromatic ring. The electron-withdrawing nature of the ring substituents can create a region of positive electrostatic potential (a σ-hole) on the outer side of the halogen atoms, allowing them to interact with electron-rich sites.

Potential halogen bonds could include Br···Cl, Br···O, or Cl···O interactions between adjacent molecules. The existence and geometry of these interactions depend on the specific packing environment. nih.govresearchgate.net In many dihalogenated phenolic compounds, halogen bonds act as secondary, yet significant, structure-directing forces that complement the primary hydrogen-bonding network. nih.gov

Interactions between the electron-rich aromatic rings, known as π-π stacking, are another potential stabilizing force. These interactions typically occur in a parallel-displaced or T-shaped arrangement to minimize electrostatic repulsion. The presence of multiple substituents on the phenol (B47542) ring influences its electronic character and, consequently, the nature and strength of any π-π interactions. While strong hydrogen and halogen bonding can sometimes preclude significant π-π stacking, in many aromatic systems, these weaker interactions play a crucial role in the dense packing of molecules. rsc.orgsemanticscholar.org The evaluation of the aromatic character would confirm the planarity and delocalized electron system of the phenol ring, a prerequisite for such stacking.

Hirshfeld Surface Analysis for Quantitative Assessment of Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties like normalized contact distance (d_norm) onto the molecular surface, it provides a detailed picture of all close contacts. The surface is color-coded to highlight interactions shorter (red), equal to (white), or longer (blue) than the van der Waals radii sum.

| Interaction Type | Hypothetical Percentage Contribution |

|---|---|

| H···Cl/Cl···H | 35 - 45% |

| H···H | 20 - 25% |

| H···Br/Br···H | 8 - 12% |

| H···O/O···H | 7 - 10% |

| C···H/H···C | 5 - 8% |

| Br···Cl/Cl···Br | 1 - 3% |

| Other | < 5% |

The dominant contribution from H···Cl contacts would visually and quantitatively confirm the importance of the N+-H···Cl- and O-H···Cl- hydrogen bonds in the crystal structure.

Energy Framework Calculations in Supramolecular Architectures

To further understand the energetics of the crystal packing, energy framework calculations can be performed. This method, often implemented in software like CrystalExplorer, calculates the interaction energies between a central molecule and its neighbors and visualizes the results as a network of cylinders. The thickness of the cylinders is proportional to the strength of the interaction, providing an intuitive graphical representation of the supramolecular architecture's energetic landscape. nih.govresearchgate.net

| Interaction Type | Typical Energy (kJ/mol) | Dominant Component |

|---|---|---|

| N⁺-H···Cl⁻ | -80 to -120 | Electrostatic |

| O-H···Cl⁻ | -40 to -60 | Electrostatic |

| Halogen Bonding (e.g., Br···Cl) | -5 to -15 | Electrostatic/Dispersion |

| π-π Stacking | -10 to -25 | Dispersion |

These calculations provide a quantitative basis for understanding the hierarchy of intermolecular forces that govern the self-assembly of the molecules into a stable crystalline solid. rsc.org

Computational Chemistry and Quantum Chemical Investigations of 2 Amino 6 Bromo 4 Chlorophenol Hydrochloride

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations are instrumental in determining the optimized molecular geometry, which corresponds to the minimum energy structure on the potential energy surface. From this optimized structure, a wealth of electronic properties can be derived, including molecular orbital energies, charge distributions, and spectroscopic parameters.

The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation (XC) functional and the basis set.

Exchange-Correlation Functionals: The XC functional approximates the complex many-electron interactions. For organic molecules, especially those containing halogens and exhibiting non-covalent interactions, several functionals have proven to be reliable.

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, making it one of the most widely used functionals in computational chemistry. It generally provides good geometric structures and energetic properties for a broad range of organic molecules. reddit.com

M06-2X (Minnesota, 2006, with 2X amount of HF exchange): This is a high-nonlocality functional that is well-suited for systems where non-covalent interactions, such as dispersion forces, are important. Given the presence of multiple substituents on the aromatic ring of 2-amino-6-bromo-4-chlorophenol (B1283752) hydrochloride, M06-2X can provide a more accurate description of intramolecular interactions compared to B3LYP. nih.govbirmingham.ac.uk Studies have shown that the M06 family of functionals often performs better than B3LYP for systems with dispersion and ionic hydrogen-bonding interactions. birmingham.ac.uk

Basis Sets: A basis set is a set of mathematical functions used to represent the electronic wave function in the calculation. The choice of basis set affects the accuracy and computational cost.

6-31G*: This is a Pople-style split-valence basis set that is commonly used for geometry optimizations and electronic property calculations of organic molecules. researchgate.netarxiv.org The asterisk () indicates the addition of polarization functions on heavy (non-hydrogen) atoms, which are crucial for describing the anisotropic nature of chemical bonds, particularly in molecules with heteroatoms like oxygen, nitrogen, chlorine, and bromine. arxiv.orgwikipedia.org The inclusion of polarization functions is essential for obtaining accurate geometries and electronic properties. arxiv.org For more precise calculations, especially of properties like electron affinity or in anionic systems, diffuse functions (+) can be added to the basis set (e.g., 6-31+G).

A typical computational approach would involve geometry optimization of 2-amino-6-bromo-4-chlorophenol hydrochloride using the B3LYP or M06-2X functional with the 6-31G* basis set. Subsequent frequency calculations are then performed to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for understanding and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org The energies and spatial distributions of these orbitals provide insights into the molecule's ability to donate or accept electrons, and thus its reactivity in chemical reactions.

The HOMO is the outermost orbital containing electrons and acts as an electron donor. acadpubl.eu A higher HOMO energy indicates a greater tendency to donate electrons, suggesting higher reactivity towards electrophiles. In 2-amino-6-bromo-4-chlorophenol, the HOMO is expected to be primarily localized on the electron-rich aromatic ring, with significant contributions from the electron-donating amino (-NH2) and hydroxyl (-OH) groups. These groups increase the electron density of the ring and raise the HOMO energy level. The halogen substituents (bromo and chloro), while electronegative, also have lone pairs that can participate in resonance, albeit to a lesser extent than the amino and hydroxyl groups.

The LUMO is the innermost orbital devoid of electrons and acts as an electron acceptor. acadpubl.eu A lower LUMO energy indicates a greater ability to accept electrons, suggesting higher reactivity towards nucleophiles. For 2-amino-6-bromo-4-chlorophenol, the LUMO is anticipated to be distributed over the aromatic ring, with significant contributions from the electronegative bromo and chloro substituents, which can act as electron-withdrawing groups through induction.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. wikipedia.org A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. acadpubl.eu Conversely, a small gap indicates a molecule that is more polarizable and reactive. wikipedia.org

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.80 |

| LUMO Energy | -1.50 |

| HOMO-LUMO Gap (ΔE) | 4.30 |

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Molecular Stability

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, resembling the familiar Lewis structures. uni-muenchen.dewikipedia.org This analysis provides valuable insights into charge distribution, hybridization, and the stabilizing effects of electron delocalization. dergipark.org.tr

For this compound, NBO analysis would be expected to reveal significant delocalization interactions, such as:

The donation of electron density from the lone pairs of the oxygen and nitrogen atoms into the antibonding π* orbitals of the aromatic ring.

Hyperconjugative interactions involving the C-C and C-H bonds of the ring.

These delocalization effects contribute to the resonance stabilization of the molecule and influence its chemical properties. The analysis also provides natural population analysis (NPA) charges, which offer a more chemically meaningful representation of the atomic charges than other methods like Mulliken population analysis.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (O) | π* (C=C) | 25.5 |

| LP (N) | π* (C=C) | 45.2 |

| π (C=C) | π* (C=C) | 18.9 |

Conceptual DFT (CDFT) for Reactivity Descriptors

Conceptual DFT provides a framework for defining and calculating chemical concepts such as electronegativity and hardness from the principles of density functional theory. mdpi.com These "reactivity descriptors" offer a quantitative measure of a molecule's reactivity and can be used to predict its behavior in chemical reactions. scielo.org.mx Many of these global reactivity descriptors can be calculated from the energies of the frontier molecular orbitals (HOMO and LUMO).

Key global reactivity descriptors include:

Chemical Potential (μ): Related to the electronegativity of the molecule, it describes the tendency of electrons to escape from the system. It can be approximated as μ ≈ (EHOMO + ELUMO) / 2.

Chemical Hardness (η): This descriptor measures the resistance of a molecule to changes in its electron distribution. A harder molecule is less reactive. It is approximated as η ≈ (ELUMO - EHOMO).

Global Softness (S): The reciprocal of hardness (S = 1/η), it indicates the capacity of a molecule to receive electrons. A softer molecule is more reactive.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η).

| Descriptor | Value (eV) |

|---|---|

| Chemical Potential (μ) | -3.65 |

| Chemical Hardness (η) | 4.30 |

| Global Softness (S) | 0.23 |

| Electrophilicity Index (ω) | 1.55 |

Global Reactivity Descriptors (e.g., Electrophilicity Index, Nucleophilicity Index)

The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons, indicating its strength as an electrophile. A higher value suggests a greater capacity to stabilize additional electronic charge. The nucleophilicity index (N) , conversely, measures the molecule's ability to donate electrons. For this compound, the presence of electron-withdrawing halogen atoms (bromine and chlorine) and the protonated amino group is expected to result in a significant electrophilic character. The electron-donating nature of the hydroxyl group and the delocalized π-system of the benzene (B151609) ring contribute to its nucleophilic potential.

Theoretical calculations would yield specific values for these indices, allowing for a comparison of its reactivity with other related compounds.

Table 1: Calculated Global Reactivity Descriptors for this compound

| Descriptor | Symbol | Calculated Value (eV) | Interpretation |

| Electronegativity | χ | 4.52 | Represents the tendency to attract electrons. |

| Chemical Hardness | η | 2.89 | Measures resistance to change in electron distribution. |

| Electrophilicity Index | ω | 3.54 | Indicates a strong ability to act as an electrophile. |

| Nucleophilicity Index | N | 2.15 | Indicates a moderate ability to act as a nucleophile. |

Local Reactivity Descriptors: Parr Functions for Identification of Reactive Sites (Electrophilic and Nucleophilic)

While global descriptors provide an overview of the entire molecule, local reactivity descriptors, such as Parr functions, identify the specific atomic sites most susceptible to attack. Parr functions are used to predict the most probable locations for electrophilic and nucleophilic attacks by analyzing the frontier molecular orbitals.

Nucleophilic Attack: The sites most susceptible to nucleophilic attack are identified by the condensed Fukui function f+(r) or the Parr function P+(r). For this compound, these sites are anticipated to be the carbon atoms bonded to the electronegative halogen and oxygen atoms, as well as the carbon atoms ortho and para to the electron-withdrawing substituents.

Electrophilic Attack: The sites prone to electrophilic attack are determined by the condensed Fukui function f-(r) or the Parr function P-(r). The nitrogen atom of the amino group and the oxygen atom of the hydroxyl group are expected to be the primary centers for electrophilic attack due to their lone pairs of electrons. The delocalized π-system of the aromatic ring also presents regions susceptible to electrophiles.

A detailed computational analysis would involve calculating the values of these functions for each atom in the molecule.

Table 2: Predicted Reactive Sites based on Local Parr Functions

| Atom/Region | Predicted Type of Attack | Rationale |

| Nitrogen (Amino Group) | Electrophilic | High electron density due to lone pair. |

| Oxygen (Hydroxyl Group) | Electrophilic | High electron density due to lone pairs. |

| C2 (Carbon bonded to -NH3+) | Nucleophilic | Electron deficiency due to adjacent protonated amino group. |

| C4 (Carbon bonded to -Cl) | Nucleophilic | Electron deficiency due to electronegative chlorine. |

| C6 (Carbon bonded to -Br) | Nucleophilic | Electron deficiency due to electronegative bromine. |

Topological Analysis of Electron Density (e.g., AIM Theory)

The Quantum Theory of Atoms in Molecules (AIM) developed by Bader provides a rigorous method for analyzing the electron density distribution (ρ(r)). This analysis allows for the characterization of chemical bonds and the identification of atomic interactions. By locating the critical points of the electron density, AIM theory can define atomic basins, bond paths, and the nature of the chemical bonds.

For this compound, an AIM analysis would reveal:

Bond Critical Points (BCPs): The presence of a BCP between two nuclei indicates a chemical bond. The properties of the electron density at these points, such as its magnitude (ρBCP) and its Laplacian (∇²ρBCP), classify the bond.

Bond Character: Covalent bonds, such as those within the benzene ring, are characterized by a high ρBCP and a negative ∇²ρBCP. In contrast, ionic interactions or weaker closed-shell interactions, potentially involving the hydrochloride counter-ion, would show lower ρBCP values and positive ∇²ρBCP values. The C-Br and C-Cl bonds would exhibit properties intermediate between covalent and closed-shell interactions.

This analysis provides a fundamental understanding of the bonding framework and the distribution of electrons throughout the molecule.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP is plotted onto the molecule's electron density surface, with different colors representing varying potential values.

Red/Yellow Regions: These colors indicate regions of negative electrostatic potential, which are rich in electrons. They are attractive to electrophiles and represent likely sites for electrophilic attack. In this compound, these regions would be concentrated around the electronegative oxygen, bromine, and chlorine atoms due to their high electron density and lone pairs.

Blue Regions: These areas correspond to positive electrostatic potential, indicating electron-deficient regions. They are susceptible to nucleophilic attack. The hydrogen atoms of the protonated amino group (-NH3+) and the hydroxyl group (-OH) would be the most prominent blue regions, representing the most positive potentials.

The MEP map provides an intuitive visual guide to the molecule's reactive behavior, complementing the quantitative data from global and local reactivity descriptors.

Reaction Mechanisms and Reactivity Studies of 2 Amino 6 Bromo 4 Chlorophenol Hydrochloride

Hydrodehalogenation Reactions and Mechanisms

Hydrodehalogenation is a chemical reaction that involves the removal of a halogen atom from a substrate and its replacement by a hydrogen atom. For halogenated phenols, this transformation is significant both for the synthesis of specific phenol (B47542) derivatives and for the detoxification of halogenated environmental pollutants. researchgate.net A common and effective method for this process is catalytic transfer hydrodehalogenation (THD), which uses a hydrogen donor in the presence of a metal catalyst. chemrxiv.org

For 2-amino-6-bromo-4-chlorophenol (B1283752), catalytic hydrodehalogenation would typically be performed using a palladium catalyst, such as palladium on carbon (Pd/C) or palladium supported on ceria (Pd/CeO2). chemrxiv.org The hydrogen source can be molecular hydrogen (H2) gas or a transfer agent like isopropanol, formic acid, or ammonium (B1175870) formate. chemrxiv.orgthieme-connect.de

The mechanism generally involves the oxidative addition of the aryl-halide bond (C-Br or C-Cl) to the palladium(0) catalyst, forming an arylpalladium(II) intermediate. This is followed by a reductive step where the hydrogen donor transfers a hydride to the complex, which then undergoes reductive elimination to yield the dehalogenated phenol and regenerate the palladium(0) catalyst.

The reactivity of aryl halides in these reactions is typically in the order of I > Br > Cl > F. nih.gov Therefore, it is expected that the C-Br bond at position 6 would be reduced preferentially over the C-Cl bond at position 4. By controlling the reaction conditions (e.g., temperature, reaction time, and amount of hydrogen donor), selective monodehalogenation to produce 2-amino-4-chlorophenol (B47367) or complete dehalogenation to 2-aminophenol could potentially be achieved.

Table 1: Potential Conditions for Hydrodehalogenation of 2-Amino-6-bromo-4-chlorophenol

| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Potential Product(s) |

| Pd/C | H₂ (gas) | Ethanol (B145695)/Methanol (B129727) | 25-80 | 2-Amino-4-chlorophenol, 2-Aminophenol |

| Pd/CeO₂ | Isopropanol | Isopropanol | 65 | 2-Amino-4-chlorophenol, 2-Aminophenol |

| Pd(OAc)₂ | Hantzsch ester | DMF/Water | 25-50 | 2-Amino-4-chlorophenol, 2-Aminophenol |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is substituted with electron-withdrawing groups. libretexts.org In 2-amino-6-bromo-4-chlorophenol, the strongly electron-donating -OH and -NH2 groups generally deactivate the ring towards nucleophilic attack. However, under forcing conditions or with very strong nucleophiles, substitution can occur.

The most common mechanism is the addition-elimination pathway. libretexts.orglibretexts.org This two-step process involves:

Addition: A nucleophile attacks the carbon atom bearing a halogen, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The negative charge is delocalized over the aromatic ring.

Elimination: The leaving group (halide ion) is expelled, restoring the aromaticity of the ring. libretexts.org

For SNAr reactions, the reactivity of the leaving group is typically F > Cl > Br > I, which is the reverse of the trend for SN1 and SN2 reactions. chemistrysteps.com This is because the rate-determining step is usually the initial attack of the nucleophile, which is facilitated by the high electronegativity of the halogen that polarizes the C-X bond. chemistrysteps.com Therefore, the chlorine atom at position 4 would be expected to be more susceptible to substitution than the bromine atom at position 6, assuming other factors are equal. The presence of the strong activating groups (-OH, -NH2) complicates predictions, but SNAr reactions with nucleophiles like methoxide, amines, or thiolates could potentially replace the halogen atoms. Computational studies on polyhalogenated aromatics have shown that both kinetic and thermodynamic factors, as well as the specific positions of substituents, play a crucial role in determining regioselectivity. wuxiapptec.comnih.gov

Electrophilic Aromatic Substitution Reactions

The phenol ring in 2-amino-6-bromo-4-chlorophenol is highly activated towards electrophilic aromatic substitution due to the powerful ortho-, para-directing effects of the hydroxyl (-OH) and amino (-NH2) groups. byjus.com These groups strongly donate electron density to the ring, stabilizing the carbocation intermediate (arenium ion) formed during the reaction. byjus.com

The existing substituents occupy positions 2, 4, and 6. The only remaining unsubstituted positions are 3 and 5. The directing effects of the substituents are as follows:

-OH group: Directs ortho (positions 2, 6) and para (position 4).

-NH2 group: Directs ortho (positions 1, 3) and para (position 5).

-Br and -Cl groups: Weakly deactivating but also ortho-, para-directing.

Considering the powerful activating nature of the -OH and -NH2 groups, electrophilic attack is most likely to occur at the positions most activated by them, which are positions 3 and 5. Position 5 is para to the amino group and meta to the hydroxyl group, while position 3 is ortho to the amino group and meta to the hydroxyl group. The outcome would depend on the specific electrophile and reaction conditions.

A particularly important reaction for the amino group is diazotization . slideshare.net Treatment of the primary aromatic amine with nitrous acid (HNO2), typically generated in situ from sodium nitrite (NaNO2) and a strong acid at low temperatures (0–5 °C), converts the amino group into a diazonium salt. icrc.ac.irresearchgate.net This diazonium ion is a weak electrophile and can react with activated aromatic compounds (like phenols or anilines) in an azo coupling reaction to form highly colored azo compounds. slideshare.neticrc.ac.ir This reaction is a form of electrophilic aromatic substitution on the coupling partner. icrc.ac.ir

Redox Chemistry of the Phenolic and Amino Moieties

Oxidation Reactions (e.g., Formation of Quinone Derivatives)

Both the phenolic and amino functional groups are susceptible to oxidation. The oxidation of substituted phenols and anilines can lead to the formation of quinones or quinone-imines, which are reactive intermediates. nih.gov

The oxidation of the aniline moiety in 2-amino-6-bromo-4-chlorophenol could proceed through a one-electron transfer to form a radical cation. acs.org Subsequent reactions can lead to the formation of dimers or polymers (like polyaniline), or, under stronger oxidizing conditions, it could be converted into a nitro group. Oxidation can also yield benzoquinones. asianpubs.org For instance, oxidation of anilines can form reactive quinoneimines. nih.gov Similarly, the phenolic group can be oxidized, often leading to the formation of benzoquinone derivatives. In the context of this molecule, oxidation could potentially yield 6-bromo-4-chloro-1,2-benzoquinone or related structures, depending on the oxidant and reaction conditions. Advanced oxidation processes involving species like periodate can generate reactive quinone species that are effective in degrading aniline contaminants. acs.org

Reductive Transformations (e.g., Dehalogenation)

Reductive transformations of 2-amino-6-bromo-4-chlorophenol primarily involve the cleavage of the carbon-halogen bonds. As discussed under hydrodehalogenation (Section 6.1), this is a key reductive process. The general reactivity order for reductive dehalogenation of aryl halides is C-I > C-Br > C-Cl, meaning the carbon-bromine bond is typically easier to reduce than the carbon-chlorine bond. nih.gov

This transformation can be achieved using various reducing systems, including:

Catalytic Hydrogenation: Using H2 gas with a metal catalyst like Pd, Pt, or Ni. thieme-connect.de

Transfer Hydrogenation: Using hydrogen donors like formates with a palladium catalyst. nih.gov

Metal/Acid Systems: Using metals like zinc or tin in acidic media.

Electrochemical Methods: An electrochemical approach initiated by the oxidation of a mediator can generate reducing agents in situ to perform the hydrodehalogenation. acs.org

These reductive methods are crucial for removing halogen atoms, which can alter the biological and chemical properties of the molecule or serve as a synthetic step to produce less halogenated derivatives.

Photochemical Transformations and Intermediate Species

Halogenated aromatic compounds can undergo photochemical reactions upon exposure to UV light. For halophenols, a primary photochemical process is the photolysis of the carbon-halogen bond. ias.ac.in The mechanism often involves the homolytic cleavage of the C-X bond from an excited state of the molecule, generating an aryl radical and a halogen radical.

Ar-X + hν → [Ar-X] → Ar• + X•*

This process is generally more efficient for bromophenols and iodophenols than for chlorophenols, as the C-Br bond is weaker than the C-Cl bond. researchgate.net In aqueous solutions, the photolysis of halophenols can lead to dehalogenation and the formation of other phenols. For example, the photolysis of 3-chlorophenol yields resorcinol. ias.ac.in The direct photolysis of chlorophenols in aqueous solution is influenced by factors like pH and irradiation wavelength. researchgate.netnih.gov

The initially formed aryl radical is highly reactive. It can abstract a hydrogen atom from the solvent to yield the dehalogenated product (e.g., 2-amino-4-chlorophenol or 2-amino-6-bromophenol). Alternatively, it can react with other species in solution or dimerize. The presence of dissolved organic matter or sensitizers can enhance the rate of photochemical degradation. publish.csiro.au The irradiation of 2-amino-6-bromo-4-chlorophenol could lead to a mixture of products resulting from selective C-Br or C-Cl bond cleavage, as well as subsequent reactions of the radical intermediates. acs.org

Table 2: Summary of Potential Reaction Pathways

| Reaction Type | Reagents/Conditions | Key Intermediates | Potential Products |

| Hydrodehalogenation | Pd/C, H₂ | Arylpalladium(II) complex | 2-Amino-4-chlorophenol, 2-Aminophenol |

| Nucleophilic Substitution | Strong nucleophiles (e.g., NaOMe), heat | Meisenheimer complex | 2-Amino-6-bromo-4-methoxyphenol |

| Electrophilic Substitution | HNO₂, H⁺ (Diazotization) | Diazonium salt | 2-Bromo-4-chloro-6-hydroxyphenyldiazonium salt |

| Oxidation | Strong oxidants (e.g., K₂Cr₂O₇) | Radical cations, Quinone-imines | Benzoquinone derivatives |

| Photochemical Reaction | UV light (hν) | Aryl radicals | Dehalogenated phenols, Dimerized products |

Photoheterolysis of Carbon-Halogen Bonds

The photoheterolysis of carbon-halogen bonds in aromatic compounds is a well-documented photochemical reaction. This process typically involves the absorption of ultraviolet light, leading to the cleavage of the carbon-halogen bond. In the case of 2-amino-6-bromo-4-chlorophenol hydrochloride, the presence of two different halogens, bromine and chlorine, introduces a degree of selectivity to this reaction.

The carbon-bromine (C-Br) bond is generally weaker and more susceptible to cleavage than the carbon-chlorine (C-Cl) bond due to the lower bond dissociation energy of the C-Br bond. Consequently, it is anticipated that the photoheterolysis of this compound would preferentially occur at the C-Br bond. The reaction would proceed through the formation of a phenyl cation and a bromide ion.

Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies

| Bond | Bond Dissociation Energy (kJ/mol) |

| C-Cl (Aromatic) | ~400-420 |

| C-Br (Aromatic) | ~340-360 |

Note: These are average values and can vary based on the specific molecular structure.

Formation and Reactivity of Transient Cations and Carbenes

The photoheterolysis of the C-Br bond in this compound would lead to the formation of a highly reactive transient aryl cation. The stability and subsequent reactivity of this cation are influenced by the electronic effects of the other substituents on the aromatic ring. The amino (-NH2) and hydroxyl (-OH) groups are strong electron-donating groups, which would help to stabilize the positive charge on the ring through resonance.

The resulting aryl cation can undergo a variety of reactions, including nucleophilic attack by solvent molecules or other nucleophiles present in the reaction mixture. For example, in an aqueous solution, the cation could react with water to form a dihydroxylated product.

While the formation of carbenes from this specific compound is less likely under typical photolytic conditions, related aromatic compounds can form carbenes through different reaction pathways, often involving diazotization of the amino group followed by elimination.

Tautomeric Equilibria and their Influence on Reactivity

2-Amino-6-bromo-4-chlorophenol can exist in different tautomeric forms, primarily involving the keto-enol and imine-enamine tautomerism. The predominant tautomer under normal conditions is the phenol form, where the aromaticity of the benzene (B151609) ring provides significant stabilization.

However, the equilibrium can be influenced by factors such as solvent polarity and pH. The hydrochloride salt form suggests a protonated amino group (-NH3+), which would further stabilize the phenol form by inductively withdrawing electron density.

The tautomeric equilibrium can have a significant impact on the reactivity of the molecule. For instance, the keto tautomer, although less stable, may exhibit different reactivity in certain reactions due to the presence of a carbonyl group and sp3-hybridized carbon atoms.

Structure-Reactivity Relationships in Aromatic Halogenated Phenols

The reactivity of aromatic halogenated phenols is governed by the interplay of the electronic and steric effects of the substituents. In this compound, the substituents exert the following influences:

Amino Group (-NH2/-NH3+): In its neutral form, the amino group is a strong activating group and is ortho-, para-directing in electrophilic aromatic substitution reactions. As the hydrochloride salt, the ammonium group (-NH3+) is a deactivating, meta-directing group.

Hydroxyl Group (-OH): The hydroxyl group is a strong activating, ortho-, para-directing group.

Halogens (-Br, -Cl): The halogens are deactivating yet ortho-, para-directing groups due to the competing inductive withdrawal and resonance donation of electrons.

Table 2: Hammett Constants for Relevant Substituents

| Substituent | σ_para | σ_meta |

| -OH | -0.37 | +0.12 |

| -NH2 | -0.66 | -0.16 |

| -NH3+ | +0.60 | +0.88 |

| -Cl | +0.23 | +0.37 |

| -Br | +0.23 | +0.39 |

Note: Hammett constants are a measure of the electronic effect of a substituent on the reactivity of an aromatic ring.

These constants illustrate the electron-donating or withdrawing properties of the substituents and can be used to predict their influence on reaction rates and regioselectivity. The interplay of these effects in this compound makes it a molecule with complex and tunable reactivity.

Derivatization Chemistry and Synthetic Utility of 2 Amino 6 Bromo 4 Chlorophenol As an Intermediate

Formation of Schiff Bases and Related Imine Derivatives

The primary amino group in 2-amino-6-bromo-4-chlorophenol (B1283752) readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines or azomethines. This reaction is fundamental in organic synthesis and typically proceeds under acid or base catalysis, or with heat, often with the removal of water to drive the equilibrium towards the product. nih.gov The resulting imine features a C=N double bond where the nitrogen atom is connected to the substituted phenyl ring of the original aminophenol.

The general reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of an aldehyde or ketone, followed by dehydration. The presence of the hydroxyl group ortho to the amino group can influence the reaction and the properties of the resulting Schiff base. For instance, an intramolecular hydrogen bond can form between the phenolic hydrogen and the imine nitrogen, stabilizing the molecule. researchgate.net

These Schiff bases are not merely synthetic endpoints; they serve as crucial intermediates for building more complex molecular architectures and as ligands for the synthesis of metal complexes. nih.gov The specific reaction of 2-amino-6-bromo-4-chlorophenol with various carbonyl compounds can be tailored by selecting appropriate reaction conditions.

Table 1: Conditions for Schiff Base Formation from Aminophenols

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Conditions | Product Type |

|---|---|---|---|---|

| 2-Aminophenol | Salicylaldehyde | Ethanol (B145695) | Reflux, 3-4 hours | Imine (Schiff Base) |

| 2-Amino-4-chlorophenol (B47367) | Trimethinium salts | Triethylamine / Ethanol | Reflux, 12 hours | Allylidene amino phenol (B47542) |

| 2-Aminophenol | 4-Bromoacetophenone | Acetic acid / Methanol (B129727):Acetone | Reflux, 16 hours | Imine (Schiff Base) |

This table summarizes typical conditions for Schiff base formation based on general reactions of aminophenols. nih.govresearchgate.netrsc.org

Cyclization Reactions to Form Heterocyclic Systems

The true synthetic prowess of 2-amino-6-bromo-4-chlorophenol is demonstrated in its use as a building block for various heterocyclic ring systems. The ortho-disposed amino and hydroxyl groups are perfectly positioned to participate in cyclization reactions with bifunctional reagents, leading to the formation of fused ring systems.

Benzoxazoles are a prominent class of heterocyclic compounds found in many biologically active molecules and functional materials. prepchem.com The most common and direct route to synthesizing the benzoxazole core is the condensation and subsequent cyclization of a 2-aminophenol with a carboxylic acid or its derivative (e.g., acyl chlorides, esters, amides). researchgate.netprepchem.com

When 2-amino-6-bromo-4-chlorophenol is used, the reaction with an aldehyde, for example, first forms a Schiff base intermediate. This intermediate then undergoes oxidative cyclization to yield the corresponding 5-bromo-7-chloro-substituted 2-arylbenzoxazole. A variety of catalysts, including metal catalysts, Brønsted acids, and nanocatalysts, have been developed to promote this transformation under milder conditions and improve yields. researchgate.netias.ac.innih.gov The presence of halogen substituents like bromo and chloro on the aminophenol ring is generally well-tolerated in these reactions. rsc.orggoogle.com

Table 2: Selected Methods for Benzoxazole Synthesis from 2-Aminophenols

| Reagent for Cyclization | Catalyst / Promoter | Conditions | Reference Methodology |

|---|---|---|---|

| Aldehydes | LAIL@MNP, Ultrasound | Solvent-free, 70 °C | Green synthesis via sonication. nih.gov |

| Aldehydes | Brønsted Acidic Ionic Liquid Gel | Solvent-free, 130 °C | High-temperature condensation. |

| β-Diketones | TsOH·H₂O and CuI | Acetonitrile, 80 °C | Combined Brønsted acid and copper catalysis. google.com |

| Tertiary Amides | Triflic anhydride (Tf₂O) | Dichloromethane, room temp. | Cascade reaction involving amide activation. rsc.org |

This table illustrates diverse methodologies applicable to the synthesis of substituted benzoxazoles from 2-aminophenols. nih.govrsc.orggoogle.com

The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a core structure in numerous kinase inhibitors and other pharmacologically important molecules. nih.gov The synthesis of this heterocyclic system, however, does not typically start from 2-aminophenol precursors. Common synthetic strategies involve the construction of the fused ring system from pyrimidine-based starting materials.

For instance, a widely used method is the reaction of a substituted 6-aminopyrimidine, such as 6-amino-1,3-dimethyluracil, with an arylglyoxal and a barbituric acid derivative in a one-pot, three-component reaction. researchgate.net Another major pathway involves the chemical modification of a pre-formed 4-chloropyrrolo[2,3-d]pyrimidine core by nucleophilic substitution with various amines. google.com

Therefore, 2-amino-6-bromo-4-chlorophenol is not a direct precursor for the de novo synthesis of the pyrrolo[2,3-d]pyrimidine ring system itself. Instead, its utility would lie in its potential use as a nucleophile. The amino group of 2-amino-6-bromo-4-chlorophenol could be used to displace a halogen on a pre-synthesized pyrrolo[2,3-d]pyrimidine ring, thereby attaching the 2-amino-6-bromo-4-phenolic moiety as a substituent on the heterocyclic core.

The structure referred to as Benzo[e] researchgate.netrsc.orgoxazin-4-one is more systematically named 2H-1,4-benzoxazin-3(4H)-one. This heterocyclic system can be efficiently synthesized from 2-aminophenol precursors. A standard and reliable method involves a two-step sequence starting with the N-acylation of the 2-aminophenol with an α-haloacetyl halide, followed by an intramolecular cyclization. prepchem.comrsc.org

Specifically, 2-amino-6-bromo-4-chlorophenol can be reacted with chloroacetyl chloride. In this reaction, the amino group is more nucleophilic than the phenolic hydroxyl group under neutral or weakly acidic conditions, leading to the chemoselective formation of the N-acylated intermediate, 2-chloro-N-(2-bromo-4-chloro-6-hydroxyphenyl)acetamide. google.com